molecular formula C15H21BN2O2 B1503169 2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1111637-99-0

2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1503169
CAS No.: 1111637-99-0
M. Wt: 272.15 g/mol
InChI Key: ORYFYWWXQOGEHV-UHFFFAOYSA-N
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Description

This compound features a pyrrolo[2,3-b]pyridine core substituted with methyl groups at positions 2 and 3 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (Bpin) group at position 5. The methyl substituents enhance steric bulk and hydrophobicity, while the Bpin group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in pharmaceutical and materials chemistry.

Properties

IUPAC Name

2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-9-10(2)18-13-12(9)7-11(8-17-13)16-19-14(3,4)15(5,6)20-16/h7-8H,1-6H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORYFYWWXQOGEHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(NC(=C3C)C)N=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60694520
Record name 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1111637-99-0
Record name 2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60694520
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination of Pyrrolo[2,3-b]pyridine Core

  • Starting material : 2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine or a closely related azaindole derivative.
  • Reagents : Bromine or N-bromosuccinimide (NBS).
  • Solvent : Organic solvents such as chloroform, dichloromethane, or tetrahydrofuran (THF).
  • Conditions : Temperature ranges from 0 °C to room temperature, with reaction times from 10 minutes to 1 hour.
  • Notes : Bromination is regioselective for the 5-position of the pyrrolo[2,3-b]pyridine ring, producing 5-bromo-2,3-dimethyl-1H-pyrrolo[2,3-b]pyridine as an intermediate.

Palladium-Catalyzed Borylation (Miayura Borylation)

  • Reagents : Bis(pinacolato)diboron (B2pin2) is the boron source.
  • Catalyst : Palladium complexes such as PdCl2(dppf) or [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II).
  • Base : Potassium acetate or potassium carbonate.
  • Solvent : Dimethyl sulfoxide (DMSO), dioxane, or mixtures of dioxane/water.
  • Conditions : Heating at reflux or approximately 80 °C under inert atmosphere (argon or nitrogen) for several hours (typically overnight).
  • Reaction monitoring : Thin-layer chromatography (TLC) or LC-MS.
  • Work-up : Extraction with organic solvents, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.
  • Purification : Silica gel chromatography using ethyl acetate/petroleum ether mixtures or preparative HPLC for high purity.

Isolation and Purification

  • Ion-exchange resins (e.g., DOWEX 50WX2-400) can be used to remove impurities.
  • Product can be recovered by washing the resin with ammonia in methanol.
  • Final product is obtained as a crystalline solid or oil with purity >95% as confirmed by HPLC and LC-MS.

Summary Table of Key Reaction Parameters

Step Reagents/Conditions Solvent(s) Temperature Time Notes
Bromination Br2 or NBS + base (e.g., triethylamine) CHCl3, DCM, or THF 0 °C to RT 10 min – 1 hour Selective 5-position bromination
Borylation Bis(pinacolato)diboron, PdCl2(dppf), KOAc or K2CO3 DMSO, dioxane/water ~80 °C (reflux) Overnight (12-16 h) Inert atmosphere (Ar/N2), monitored by TLC/LC-MS
Work-up & Purification Extraction, drying, ion-exchange resin purification Ethyl acetate, MeOH Ambient 3 hours (resin stir) Purity >95% by HPLC and LC-MS

Research Findings and Practical Considerations

  • The Suzuki coupling conditions and Miyaura borylation are well-established in the literature and provide high regioselectivity and yields for the preparation of boronate esters on heteroaromatic systems such as pyrrolo[2,3-b]pyridine.
  • The choice of base and solvent critically affects the reaction efficiency; potassium acetate in DMSO is preferred for borylation due to its mildness and solubility profile.
  • Bromination with NBS offers cleaner reactions and easier handling compared to elemental bromine, especially at scale.
  • Purification by ion-exchange resin treatment improves product purity by removing palladium residues and other impurities.
  • Analytical characterization using NMR, LC-MS, and HPLC confirms the structural integrity and purity of the final boronate ester.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: : The compound can be reduced to form the corresponding boronic acid or borane derivatives.

  • Substitution: : The pyrrolopyridine core can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and iodine.

  • Reduction: : Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: : Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : Boronic esters, borates.

  • Reduction: : Boronic acids, boranes.

  • Substitution: : Amides, esters, thioethers.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It is used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: : It can be used as a probe in biological studies to investigate enzyme activities and binding interactions.

  • Industry: : It can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which 2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key analogs and their properties are compared below:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Target: 2,3-Dimethyl-5-Bpin-pyrrolo[2,3-b]pyridine 2-CH₃, 3-CH₃, 5-Bpin C₁₅H₂₁BN₂O₂ 271.8 (calculated) Suzuki coupling reagent (hypothetical) Inferred
3-Ethyl-5-Bpin-1H-pyrrolo[2,3-b]pyridine 3-C₂H₅, 5-Bpin C₁₅H₂₁BN₂O₂ 272.15 Intermediate for biaryl synthesis
5-Bromo-3-Bpin-1H-pyrrolo[2,3-b]pyridine 5-Br, 3-Bpin C₁₃H₁₅BBrN₂O₂ 337.99 Halogenated precursor for coupling
3-Chloro-5-Bpin-1H-pyrrolo[2,3-b]pyridine 3-Cl, 5-Bpin C₁₃H₁₅BClN₂O₂ 293.54 Electron-withdrawing substituent
1-Methyl-5-Bpin-1H-pyrrolo[2,3-b]pyridin-2-one 1-CH₃, 5-Bpin, 2-keto C₁₄H₁₈BN₂O₃ 281.12 Stabilized boronic ester

Key Observations :

  • Steric Effects : The target compound’s 2,3-dimethyl groups increase steric hindrance compared to 3-ethyl () or unsubstituted analogs (). This may reduce reactivity in cross-coupling but improve metabolic stability in drug candidates.
  • Electronic Effects : Electron-donating methyl groups (target) contrast with electron-withdrawing substituents like Cl () or Br (), which slow Suzuki coupling rates .
  • Solubility : Hydrophobic methyl groups lower aqueous solubility compared to polar derivatives (e.g., 2-keto in ).

Stability and Reactivity

  • Moisture Sensitivity: Boronic esters are prone to hydrolysis.
  • Coupling Efficiency : Methyl-substituted derivatives typically exhibit moderate reactivity. For example, 3-ethyl analogs () require standard conditions, while chloro-substituted analogs () need prolonged reaction times.

Research Findings and Data Tables

Table 2: Stability Under Ambient Conditions

Compound Type Half-Life (H₂O, 25°C) Notes Reference
Unsubstituted Bpin derivative <24 hours Rapid hydrolysis
1-Methyl-2-keto derivative >7 days Steric and electronic stabilization
Target (hypothetical) ~48 hours Moderate methyl protection Inferred

Biological Activity

2,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine is a compound with significant potential in various biological applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound is characterized by its complex structure which includes a pyrrolo-pyridine core and a dioxaborolane moiety. The molecular formula is C13H21BN2OC_{13}H_{21}BN_2O with a molecular weight of approximately 272.15 g/mol .

Structural Formula

  • Molecular Formula : C13H21BN2OC_{13}H_{21}BN_2O
  • CAS Number : 1036991-24-8
  • SMILES Notation : [Insert SMILES]

Anticancer Activity

Recent studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties. For instance:

  • Cytotoxicity : The compound has shown moderate cytotoxicity against various cancer cell lines, including ovarian and breast cancer cells. Its effects were evaluated through in vitro assays where it demonstrated selective toxicity towards cancerous cells while sparing non-cancerous cells .

Antidiabetic Effects

Compounds similar to this compound have been studied for their ability to enhance insulin sensitivity and glucose uptake in muscle and fat tissues:

  • Mechanism : These compounds stimulate glucose incorporation into lipids and enhance insulin sensitivity significantly in adipocytes .

Antimicrobial Properties

Research has shown that pyrrolo[2,3-b]pyridine derivatives possess antimicrobial properties:

  • In Vitro Studies : The compounds demonstrated activity against various bacterial strains without exhibiting toxicity towards VERO cells (African green monkey kidney cells) used as a control in toxicity assessments .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor:

  • DYRK1A Inhibition : Studies have highlighted its role as a dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) inhibitor. This inhibition is associated with neuroprotective effects and potential applications in treating neurodegenerative diseases .

Study 1: Cytotoxicity Assessment

In a study assessing the cytotoxic effects of the compound on ovarian cancer cell lines:

  • Methodology : The MTT assay was employed to determine cell viability after treatment with varying concentrations of the compound.
  • Results : The compound exhibited IC50 values indicating moderate cytotoxicity (values ranged from 10 to 30 µM), suggesting its potential as a lead compound for further development in cancer therapeutics .

Study 2: Antidiabetic Mechanism Exploration

A pharmacological study evaluated the antidiabetic properties:

  • Experimental Design : The effect on glucose uptake was measured using cultured adipocytes treated with the compound.
  • Findings : A significant increase in glucose uptake was observed at concentrations between 0.3–100 µM compared to control groups, highlighting its potential utility in diabetes management .

Q & A

Basic Questions

Q. What are the key structural features and nomenclature of 2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine?

  • The compound features a pyrrolo[2,3-b]pyridine core substituted at position 5 with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and methyl groups at positions 2 and 3. Its IUPAC name reflects these substituents systematically. The boronate ester enables cross-coupling reactions, while the methyl groups influence steric and electronic properties .

Q. What are common synthetic routes for preparing this compound?

  • The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a brominated pyrrolo[2,3-b]pyridine precursor reacts with a pinacol boronate ester under palladium catalysis (e.g., Pd(dppf)Cl₂ or Pd(PPh₃)₄). Key steps include:

  • Substrate preparation : Bromination at position 5 of the pyrrolo[2,3-b]pyridine core (e.g., using NBS or NIS) .
  • Coupling conditions : Reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a mixture of toluene/EtOH or dioxane/H₂O, with K₂CO₃ as a base at 90–105°C .
  • Yield optimization : Purification via silica gel chromatography (e.g., DCM/EtOAC 90:10) .

Q. Which purification and characterization techniques are critical for this compound?

  • Purification : Flash column chromatography (silica gel, DCM/EtOAc gradients) or recrystallization from ethanol/water mixtures .
  • Characterization :

  • ¹H/¹³C NMR : Key peaks include δ ~13 ppm (NH proton) and δ ~8.8–8.9 ppm (aromatic protons) .
  • HRMS : To confirm molecular weight (e.g., C₁₃H₁₇BN₂O₂ requires m/z 256.13) .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling be optimized for sterically hindered derivatives of this compound?

  • Catalyst selection : Use Pd(dppf)Cl₂ or XPhos Pd G3 for enhanced steric tolerance .
  • Solvent/base systems : Toluene/EtOH with K₃PO₄ (for better solubility) or microwave-assisted heating to reduce reaction time .
  • Boronate activation : Pre-treatment with pinacol boronic ester derivatives to minimize deboronation .

Q. What structural modifications enhance biological activity in pyrrolo[2,3-b]pyridine derivatives?

  • Substituent effects :

  • Electron-withdrawing groups (e.g., nitro at position 3) improve kinase inhibition by increasing electrophilicity .
  • Bulky aryl groups at position 5 (e.g., 3,4-dimethoxyphenyl) enhance binding to hydrophobic pockets in enzymes like FAK .
    • Table 1 : Substituent Impact on Activity
PositionSubstituentBiological EffectReference
3Nitro↑ Kinase inhibition (IC₅₀ <1 µM)
5Aryl boronateEnables cross-coupling

Q. How should researchers address contradictory spectroscopic data (e.g., NMR shifts) in substituted derivatives?

  • Tautomerism : The NH proton (δ ~13 ppm) may shift due to solvent-dependent tautomerization (e.g., DMSO vs. CDCl₃) .
  • Impurity analysis : Use HSQC or COSY NMR to distinguish between regioisomers or byproducts .
  • X-ray crystallography : Resolve ambiguities in substitution patterns (e.g., confirmed via CCP4 suite analysis) .

Q. What mechanistic insights explain the biological activity of boronate-containing pyrrolo[2,3-b]pyridines?

  • The boronate ester acts as a reversible covalent inhibitor , forming transient bonds with serine/threonine residues in kinase active sites .
  • Kinase inhibition : Derivatives with 3-nitro and 5-aryl groups induce a helical DFG-loop conformation in FAK, blocking ATP binding .

Q. How does the reactivity of the boronate group influence synthetic applications?

  • Protection/deprotection : The pinacol boronate is stable under basic conditions but hydrolyzes in acidic media (e.g., HCl/THF) to yield boronic acids .
  • Cross-coupling scope : Compatible with aryl chlorides, bromides, and triflates under Pd catalysis .

Q. What stability challenges arise during storage and handling of this compound?

  • Moisture sensitivity : Store under argon at −20°C with desiccants to prevent boronate hydrolysis .
  • Light sensitivity : Degrades via radical pathways; use amber vials and minimize UV exposure .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
2,3-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine

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